molecular formula C9H12N2 B1609309 Indan-2,5-diamine CAS No. 784106-57-6

Indan-2,5-diamine

Cat. No.: B1609309
CAS No.: 784106-57-6
M. Wt: 148.2 g/mol
InChI Key: FZOKDSSCQAFGDX-UHFFFAOYSA-N
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Description

Indan-2,5-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of indane, featuring two amino groups attached to the 2nd and 5th positions of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitroindan using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro groups being reduced to amino groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,5-dinitroindan. This process is carried out in a high-pressure reactor, where the nitro compound is exposed to hydrogen gas in the presence of a suitable catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired diamine.

Chemical Reactions Analysis

Types of Reactions: Indan-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Indan-2,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential use as therapeutic agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Indan-2,5-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Indan-1,3-diamine: Another diamine derivative of indane with amino groups at the 1st and 3rd positions.

    2,5-Diaminotoluene: A related compound with a methyl group on the aromatic ring.

    1,2-Diaminocyclohexane: A cyclic diamine with similar structural features.

Uniqueness: Indan-2,5-diamine is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2,3-dihydro-1H-indene-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOKDSSCQAFGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410183
Record name INDAN-2,5-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784106-57-6
Record name INDAN-2,5-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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